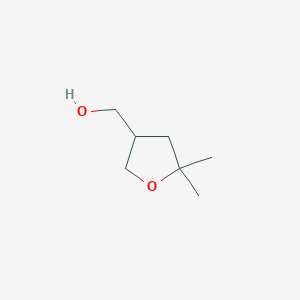

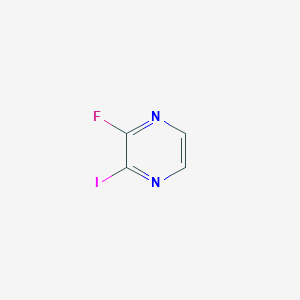

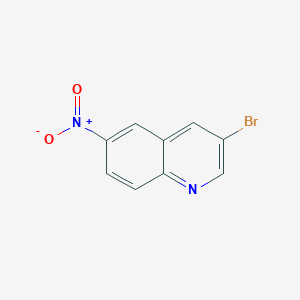

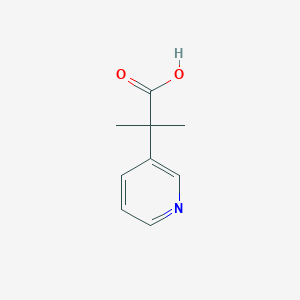

![molecular formula C8H5N3 B1316041 Pyrazolo[1,5-a]pyridine-7-carbonitrile CAS No. 319432-36-5](/img/structure/B1316041.png)

Pyrazolo[1,5-a]pyridine-7-carbonitrile

Descripción general

Descripción

Pyrazolo[1,5-a]pyridine-7-carbonitrile is a type of N-heterocyclic compound . It has a CAS Number of 319432-36-5 and a molecular weight of 143.15 . It is a solid substance and is typically stored in a dry environment at 2-8°C .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyridine-7-carbonitrile involves various pathways. One approach is the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . Another method involves a TEMPO-mediated [3 + 2] annulation–aromatization protocol using N-aminopyridines and α,β-unsaturated compounds . A one-step synthesis from saturated ketones and 3-aminopyrazoles has also been reported .

Chemical Reactions Analysis

The chemical reactions involving Pyrazolo[1,5-a]pyridine-7-carbonitrile are diverse. For instance, a TEMPO-mediated [3 + 2] annulation–aromatization protocol was developed for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds . This procedure offered multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .

Aplicaciones Científicas De Investigación

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines-based fluorophores are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been used as an antitumor scaffold, highlighting their anticancer potential and enzymatic inhibitory activity .

Dopamine Binding Affinity

Pyrazolo pyridine-containing compounds have been explored for their dopamine binding affinity . This makes them potential candidates for research in neurological disorders where dopamine plays a key role.

Kinase Inhibitory Activity

These compounds have also been studied for their kinase inhibitory activity . Kinases play a crucial role in cellular signaling, and their inhibitors are often used in the treatment of cancer and inflammatory diseases.

PDE Inhibitors

Pyrazolo pyridine-containing compounds have been used as PDE inhibitors . Phosphodiesterase (PDE) inhibitors have a wide range of therapeutic applications, including the treatment of cardiovascular diseases, respiratory diseases, and erectile dysfunction.

Antibacterial, Antiviral, and Antifungal Activity

The fusion of pyridine systems, pyrazolopyridines, has been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Antidiabetic and Anti-Alzheimer’s Disease Applications

The pyrazolopyrimidine moiety has a variety of medicinal applications including antidiabetic and anti-Alzheimer’s disease applications .

Anti-inflammatory and Antioxidant Applications

These compounds have also been used for their anti-inflammatory and antioxidant applications . This makes them potential candidates for research in diseases where inflammation and oxidative stress play a key role.

Mecanismo De Acción

Safety and Hazards

The safety information available indicates that Pyrazolo[1,5-a]pyridine-7-carbonitrile is classified under the GHS06 hazard class . The hazard statements include H301, H311, and H331 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 .

Direcciones Futuras

The future directions for Pyrazolo[1,5-a]pyridine-7-carbonitrile research are promising. The compound has attracted a great deal of attention in medicinal chemistry due to its significant photophysical properties . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . The growing wealth of pyrazolo[1,5-a]pyridine analog focuses on synthetic strategies in current years .

Propiedades

IUPAC Name |

pyrazolo[1,5-a]pyridine-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-6-8-3-1-2-7-4-5-10-11(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDIJBYYGAEULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=NN2C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyridine-7-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.